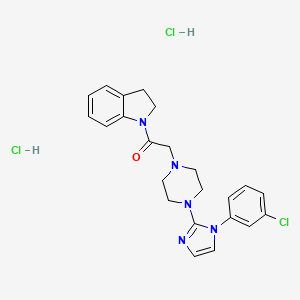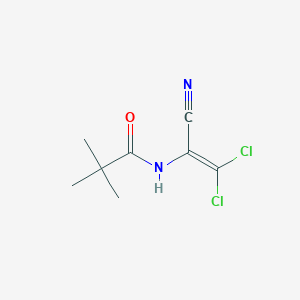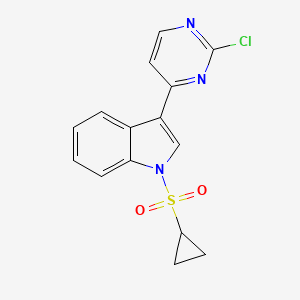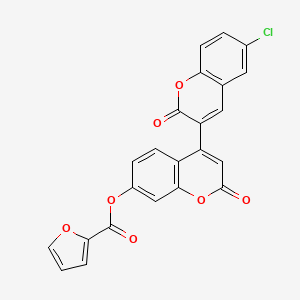![molecular formula C17H13FN2OS B2812051 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 321555-44-6](/img/structure/B2812051.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide serves as a key compound in the synthesis of various chemical structures, contributing significantly to the development of novel compounds with potential antimicrobial and anticancer properties. The synthesis of derivatives incorporating the thiazole ring has been explored for their promising antimicrobial analogs, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013). Furthermore, structural analysis of these compounds, including crystallography and spectroscopy, has provided insights into their molecular configurations, facilitating the design of molecules with desired biological activities (Archana, Lakshmithendral, Saravanan, Kabilan, & Selvanayagam, 2017).
Anticancer and Antimicrobial Screening
The compound and its derivatives have been subject to extensive screening for anticancer and antimicrobial activities. Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, suggesting potential applications in cancer treatment (Sunder & Maleraju, 2013). Additionally, the synthesis of novel thiazolo [3,2-a] pyrimidines has been explored for anti-inflammatory and antinociceptive activities, further underscoring the therapeutic potential of these compounds (Alam, Khan, Siddiqui, & Ahsan, 2010).
Novel Radioligands for PET Imaging
The development of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain highlights another significant application. Compounds derived from N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide have shown high in vitro binding affinity for mGluR1, demonstrating their potential in elucidating mGluR1 functions in humans through imaging studies (Fujinaga et al., 2012).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorophenyl group and a thiazole ring in its structure suggests that it might interact with its targets through aromatic interactions and hydrogen bonding .
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving aromatic amino acids or sulfur-containing compounds .
Pharmacokinetics
The presence of a fluorophenyl group may enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation . This could potentially improve the compound’s bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-4-2-3-5-14(11)16(21)20-17-19-15(10-22-17)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOINDOYGQIIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)
![2-[3-(Trifluoromethyl)phenyl]sulfonylethanol](/img/structure/B2811974.png)

![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2811978.png)



![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811985.png)
![8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2811986.png)


